molecular formula C10H11N5 B3022916 s-Triazine, 2-amino-4-anilino-6-methyl- CAS No. 7426-35-9

s-Triazine, 2-amino-4-anilino-6-methyl-

Cat. No.: B3022916
CAS No.: 7426-35-9
M. Wt: 201.23 g/mol
InChI Key: AMHZCJNIRZHOAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S-Triazine, 2-amino-4-anilino-6-methyl- is a useful research compound. Its molecular formula is C10H11N5 and its molecular weight is 201.23 g/mol. The purity is usually 95%.
The exact mass of the compound s-Triazine, 2-amino-4-anilino-6-methyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 612068. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality s-Triazine, 2-amino-4-anilino-6-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about s-Triazine, 2-amino-4-anilino-6-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

It is known that the compound can form a symmetric fluorescent sensor for cu 2+ , suggesting potential interactions with copper ions.

Mode of Action

It has been observed that the compound forms ribbons having centrosymmetric dimer motifs between molecules along the c-axis . This suggests that the compound may interact with its targets through a mechanism involving the formation of these dimer motifs.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 6-methyl-N-phenyl-1,3,5-triazine-2,4-diamine. For instance, it has been observed that the compound forms a new metastable bicomponent hydrogel, which can cage a number of organic solvents . This suggests that the presence of certain solvents in the environment could potentially influence the compound’s action.

Biochemical Analysis

Biochemical Properties

6-methyl-N-phenyl-1,3,5-triazine-2,4-diamine plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the synthesis of nucleic acids and proteins. The nature of these interactions often involves the inhibition or activation of enzyme activity, which can lead to changes in the biochemical pathways within the cell. The compound’s ability to form hydrogen bonds and its aromatic structure allow it to interact with various biomolecules, influencing their function and stability .

Cellular Effects

The effects of 6-methyl-N-phenyl-1,3,5-triazine-2,4-diamine on cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of transcription factors, leading to changes in gene expression. Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, 6-methyl-N-phenyl-1,3,5-triazine-2,4-diamine exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to changes in their conformation and function. This binding can result in the inhibition or activation of enzymes, changes in gene expression, and alterations in cellular signaling pathways. The compound’s structure allows it to interact with nucleic acids and proteins, influencing their stability and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-methyl-N-phenyl-1,3,5-triazine-2,4-diamine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can degrade over time, leading to changes in its biochemical activity. Additionally, long-term exposure to the compound can result in alterations in cellular function, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 6-methyl-N-phenyl-1,3,5-triazine-2,4-diamine vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can lead to significant changes in cellular metabolism and gene expression. Toxic or adverse effects have been observed at high doses, including cellular toxicity and changes in organ function .

Metabolic Pathways

6-methyl-N-phenyl-1,3,5-triazine-2,4-diamine is involved in several metabolic pathways. It interacts with enzymes and cofactors involved in the synthesis and degradation of nucleic acids and proteins. These interactions can influence the overall metabolic flux within the cell, leading to changes in metabolite levels and cellular function .

Transport and Distribution

Within cells and tissues, 6-methyl-N-phenyl-1,3,5-triazine-2,4-diamine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation within specific cellular compartments. These interactions can affect the compound’s activity and function within the cell .

Subcellular Localization

The subcellular localization of 6-methyl-N-phenyl-1,3,5-triazine-2,4-diamine is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular context, influencing cellular function and metabolism .

Properties

IUPAC Name

6-methyl-2-N-phenyl-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5/c1-7-12-9(11)15-10(13-7)14-8-5-3-2-4-6-8/h2-6H,1H3,(H3,11,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMHZCJNIRZHOAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC(=N1)NC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50225266
Record name s-Triazine, 2-amino-4-anilino-6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50225266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7426-35-9
Record name s-Triazine, 2-amino-4-anilino-6-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007426359
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name s-Triazine, 2-amino-4-anilino-6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50225266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
s-Triazine, 2-amino-4-anilino-6-methyl-
Reactant of Route 2
Reactant of Route 2
s-Triazine, 2-amino-4-anilino-6-methyl-
Reactant of Route 3
Reactant of Route 3
s-Triazine, 2-amino-4-anilino-6-methyl-
Reactant of Route 4
Reactant of Route 4
s-Triazine, 2-amino-4-anilino-6-methyl-
Reactant of Route 5
Reactant of Route 5
s-Triazine, 2-amino-4-anilino-6-methyl-
Reactant of Route 6
Reactant of Route 6
s-Triazine, 2-amino-4-anilino-6-methyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.